molecular formula C24H24ClN3O3 B2746631 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one CAS No. 1021249-14-8

5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

Cat. No. B2746631
CAS RN: 1021249-14-8
M. Wt: 437.92
InChI Key: ZMBSYYIHUUHQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C24H24ClN3O3 and its molecular weight is 437.92. The purity is usually 95%.
BenchChem offers high-quality 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Some novel compounds have been synthesized for their antimicrobial activities, indicating a process that could be relevant for the synthesis of related compounds like "5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one" for potential antimicrobial applications (Bektaş et al., 2007).
  • The structural modification and synthesis of compounds with specific functional groups have been explored to enhance their biological activities, showcasing a methodology that could be applied to the synthesis and application of the compound (Abu‐Hashem et al., 2020).

Potential Therapeutic Uses

  • Piperazine derivatives have been studied extensively for their central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic effects. This suggests that compounds with a piperazine core might have applications in developing treatments for central nervous system disorders (Brito et al., 2018).
  • Novel compounds have been synthesized and tested for their anti-inflammatory and analgesic activities, demonstrating the potential for such molecules in drug discovery and development for treating inflammation and pain (Al-Wahaibi et al., 2021).

Biochemical and Molecular Interactions

  • Research on the interactions of similar compounds with neurotransmitter receptors could provide insights into their potential therapeutic applications or biochemical tools for studying neurological processes (Shim et al., 2002).

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c1-26-16-23(31-17-18-5-3-2-4-6-18)22(29)15-21(26)24(30)28-13-11-27(12-14-28)20-9-7-19(25)8-10-20/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBSYYIHUUHQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

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